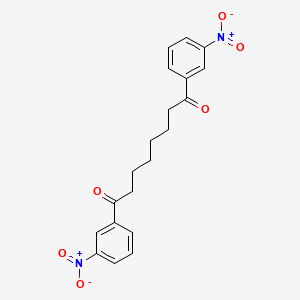
1,8-Bis(3-nitrophenyl)octane-1,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(3-nitrophenyl)octane-1,8-dione is a chemical compound with the molecular formula C20H20N2O6. It is characterized by the presence of two nitrophenyl groups attached to an octane backbone with dione functionalities.
Méthodes De Préparation
The synthesis of 1,8-Bis(3-nitrophenyl)octane-1,8-dione typically involves the condensation of 3-nitrobenzaldehyde with octane-1,8-dione under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1,8-Bis(3-nitrophenyl)octane-1,8-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Applications De Recherche Scientifique
1,8-Bis(3-nitrophenyl)octane-1,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,8-Bis(3-nitrophenyl)octane-1,8-dione involves its interaction with specific molecular targets. For instance, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s dione functionalities can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1,8-Bis(3-nitrophenyl)octane-1,8-dione can be compared with similar compounds such as:
1,8-Bis(4-nitrophenyl)octane-1,8-dione: Similar structure but with nitro groups in the para position.
1,8-Bis(3-aminophenyl)octane-1,8-dione: The nitro groups are replaced with amino groups, leading to different reactivity and applications.
1,8-Bis(3-methoxyphenyl)octane-1,8-dione: The nitro groups are replaced with methoxy groups, affecting its chemical and physical properties.
Propriétés
Numéro CAS |
6268-57-1 |
|---|---|
Formule moléculaire |
C20H20N2O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1,8-bis(3-nitrophenyl)octane-1,8-dione |
InChI |
InChI=1S/C20H20N2O6/c23-19(15-7-5-9-17(13-15)21(25)26)11-3-1-2-4-12-20(24)16-8-6-10-18(14-16)22(27)28/h5-10,13-14H,1-4,11-12H2 |
Clé InChI |
SVTVDQUXOHBSSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


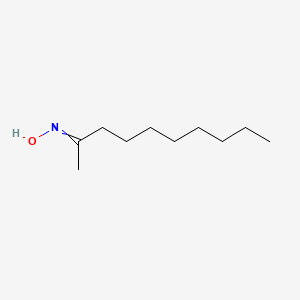
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
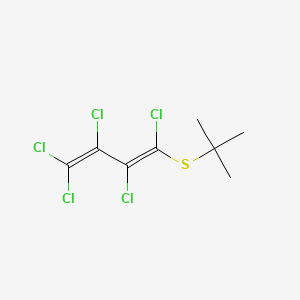
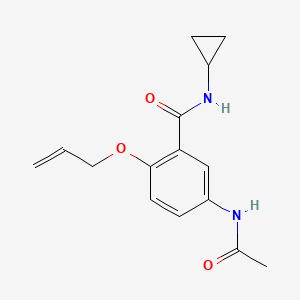
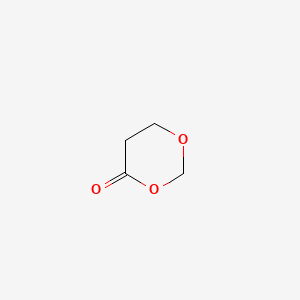
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
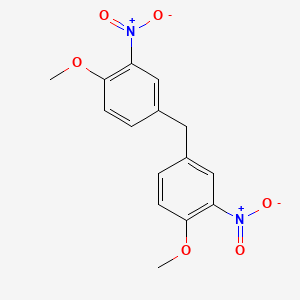
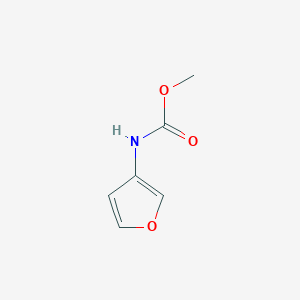
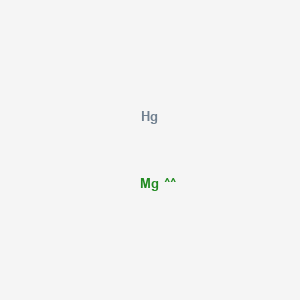

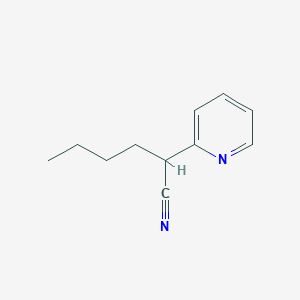
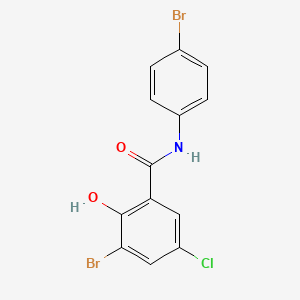

![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
